molecular formula C20H28O4 B1255354 Prostaglandin J3

Prostaglandin J3

Katalognummer: B1255354
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: DIBKBAMSPPKSTJ-BAILPSPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prostaglandin J3 is a member of the class of prostaglandins J that is (5Z,9Z,13E,17Z)-prostatetraenoic acid carrying hydroxy and oxo substituents at positions 11 and 15 respectively. An intermediate of specialised proresolving mediators It has a role as a human xenobiotic metabolite and an antineoplastic agent. It is a prostaglandins J and a secondary allylic alcohol. It is a conjugate acid of a this compound(1-).

Wissenschaftliche Forschungsanwendungen

Antileukemic Properties

Mechanism of Action:
Δ12-PGJ3 has been identified as a potent selective ablator of leukemia stem cells (LSCs). Research indicates that it induces apoptosis specifically in LSCs, which are critical for the persistence and recurrence of leukemia. In vitro studies demonstrate that Δ12-PGJ3 can effectively target LSCs, leading to their eradication in chronic myelogenous leukemia models .

Case Study:
In a murine model of Friend virus-induced erythroleukemia, administration of Δ12-PGJ3 restored normal hematologic parameters and increased survival rates. It was shown that doses as low as 0.6 μg/mouse/day were effective in completely abating leukemia and restoring healthy blood cell production . This highlights the compound's potential as a targeted therapy for leukemia.

Metabolic Regulation

Adiponectin Secretion:
Recent studies have revealed that Δ12-PGJ3 enhances adiponectin secretion in adipocytes, which is beneficial for metabolic health. The mechanism involves activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a critical regulator of glucose and lipid metabolism .

Research Findings:
In experiments with 3T3-L1 adipocytes, treatment with Δ12-PGJ3 resulted in increased levels of adiponectin, suggesting its role in improving insulin sensitivity and potentially aiding in the management of obesity-related conditions .

Anti-inflammatory Effects

Role in Inflammation:
As a derivative of EPA, Δ12-PGJ3 exhibits anti-inflammatory properties that could be advantageous in treating various inflammatory diseases. Its ability to modulate inflammatory responses makes it a candidate for therapeutic interventions in conditions such as cardiovascular diseases and arthritis .

Clinical Implications:
The anti-inflammatory effects observed with Δ12-PGJ3 suggest its potential utility in developing treatments for chronic inflammatory conditions. Ongoing research aims to elucidate the full scope of its benefits in this area.

Synthesis and Availability

Total Synthesis:
The total synthesis of Δ12-PGJ3 has been successfully achieved through asymmetric catalysis, making it more accessible for research purposes. This advancement allows for detailed biological investigations and the development of analogs for further therapeutic exploration .

Chemical Properties:
The structural characteristics of Δ12-PGJ3 facilitate its biological activity, making it a valuable compound for drug discovery efforts targeting cancer and metabolic disorders.

Data Summary Table

ApplicationMechanism/EffectNotable Findings
Antileukemic PropertiesAblation of leukemia stem cellsComplete eradication of LSCs in murine models
Metabolic RegulationIncreased adiponectin secretionEnhances insulin sensitivity via PPAR-γ activation
Anti-inflammatory EffectsModulation of inflammatory responsesPotential treatment for chronic inflammatory diseases
SynthesisTotal synthesis via asymmetric methodsImproved availability for research and drug development

Eigenschaften

Molekularformel

C20H28O4

Molekulargewicht

332.4 g/mol

IUPAC-Name

(Z)-7-[(1S,5R)-5-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H28O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24)/b6-3-,7-4-,14-13+/t16-,17-,18+/m0/s1

InChI-Schlüssel

DIBKBAMSPPKSTJ-BAILPSPNSA-N

Isomerische SMILES

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O

Kanonische SMILES

CCC=CCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin J3
Reactant of Route 2
Prostaglandin J3
Reactant of Route 3
Reactant of Route 3
Prostaglandin J3
Reactant of Route 4
Prostaglandin J3
Reactant of Route 5
Prostaglandin J3
Reactant of Route 6
Reactant of Route 6
Prostaglandin J3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.